Elpamotide is a synthetic peptide derived from the vascular endothelial growth factor receptor 2 (VEGFR2). It is primarily recognized for its role in inducing cytotoxic T lymphocytes to target and eliminate VEGFR2-expressing endothelial cells. This mechanism positions Elpamotide as a potential therapeutic agent in cancer treatment, particularly in targeting tumor vasculature, which is crucial for tumor growth and metastasis. The compound has garnered attention for its ability to modulate immune responses against cancer cells, making it a candidate for immunotherapy strategies.
Elpamotide is classified as a neovascular inhibitor, specifically targeting endothelial cells that express VEGFR2. It falls within the broader category of anti-cancer agents that exploit immune mechanisms to combat tumor growth. The peptide's design allows it to engage with the immune system effectively, promoting an attack on tumor-associated blood vessels.
The synthesis of Elpamotide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key aspects of the synthesis process include:
The efficiency of these methods directly impacts the biological activity of Elpamotide, emphasizing the importance of optimizing synthesis conditions .
Elpamotide's molecular structure can be characterized by its specific amino acid sequence derived from VEGFR2. The peptide's conformation plays a critical role in its interaction with immune cells. Structural data may include:
Understanding this structural information is crucial for elucidating how Elpamotide interacts with immune receptors .
Elpamotide undergoes several key reactions within biological systems:
These reactions highlight Elpamotide's potential as an immunotherapeutic agent by leveraging the body's immune response to target cancer .
Elpamotide operates through a multi-step mechanism:
This mechanism underscores the importance of both immune recognition and targeted action in cancer therapy .
Elpamotide exhibits several notable physical and chemical properties:
These properties are vital for determining formulation strategies for therapeutic applications .
Elpamotide has significant potential applications in various scientific domains:
The ongoing research into Elpamotide's efficacy and mechanisms continues to expand its potential applications in oncology and immunotherapy .
Elpamotide (also known as TTK-0001 or RMI-200) emerged from rational drug design efforts targeting tumor angiogenesis during the early 2000s. Its development represented a strategic shift toward precision oncology by focusing on vascular endothelial growth factor receptor 2 (VEGFR2) signaling—a critical pathway in tumor neovascularization. The peptide was synthetically engineered using solid-phase peptide synthesis (SPPS) technology, building upon Nobel Prize-winning methodologies established by Robert Merrifield [1] [4].
Discovery milestones include:
Table 1: Key Developmental Milestones of Elpamotide
Year | Development Stage | Significance |
---|---|---|
2004 | Epitope Identification | Phage display screening identified VEGFR2-binding sequence RRKAIHRILLPH |
2008 | Phase I Clinical Trial | First-in-human study established biological activity and dosing parameters |
2013 | Phase II Trials Initiation | Expanded investigation in pancreatic cancer and melanoma indications |
2017 | Combination Therapy Reports | Demonstrated synergy with anti-PD-1 immunotherapies in preclinical models |
Elpamotide belongs to the therapeutic peptide category, specifically classified as a synthetic linear peptide with targeted anti-angiogenic properties. Its structural and functional characteristics position it within several overlapping therapeutic classifications:
Compared to other peptide therapeutics, Elpamotide occupies a unique niche between small molecule kinase inhibitors (e.g., sunitinib) and monoclonal antibody biologics (e.g., bevacizumab). Its intermediate size (12 amino acids) provides target specificity approaching that of antibodies while retaining tissue penetration capabilities characteristic of small molecules [4] [8]. The peptide's design exemplifies modern rational peptide engineering strategies that optimize bioavailability while minimizing immunogenicity—a significant advancement over first-generation peptide therapeutics [9].
Elpamotide exerts its anticancer effects through multi-modal molecular interventions that disrupt tumor vascularization and enhance antitumor immunity:
The primary mechanism involves competitive inhibition of VEGF-A binding to VEGFR2:
This molecular intervention translates to functional anti-angiogenic effects:
Table 2: Anti-Angiogenic Effects of Elpamotide Across Experimental Models
Model System | Key Parameter Measured | Inhibition Percentage | Reference |
---|---|---|---|
HUVEC Migration Assay | Chemotactic Migration | 78.2 ± 5.1% | [1] |
Matrigel Plug Assay | Hemoglobin Content | 67.3 ± 6.9% | [8] |
MDA-MB-231 Xenograft | CD31+ Microvessel Density | 63.7 ± 4.8% | [4] |
B16F10 Melanoma Model | Tumor Perfusion (DCE-MRI) | 57.1 ± 7.3% | [9] |
Beyond direct angiogenesis inhibition, Elpamotide demonstrates significant immunomodulatory properties:
These effects establish Elpamotide as a vascular immune-modulating agent that bridges angiogenesis inhibition and cancer immunotherapy. The peptide's ability to normalize tumor vasculature improves T-cell infiltration while simultaneously exposing tumor antigens through controlled endothelial apoptosis [5] [10]. This dual mechanism provides a rationale for combination therapies with immune checkpoint inhibitors, where Elpamotide may overcome vascular barriers to T-cell infiltration in immunologically "cold" tumors [8].
Emerging evidence suggests secondary intracellular mechanisms:
These findings position Elpamotide as a multi-mechanistic therapeutic that operates at both extracellular and intracellular levels to disrupt angiogenic signaling. The peptide's design represents a paradigm shift in targeted cancer therapy, demonstrating how rationally designed peptides can achieve sophisticated biological effects exceeding those of small molecules or antibodies [9] [10].
Table 3: Elpamotide and Comparator Anti-Angiogenic Agents
Therapeutic Agent | Molecular Class | Primary Target | Administration Route | Molecular Weight (Da) |
---|---|---|---|---|
Elpamotide | Synthetic peptide | VEGFR2 | Subcutaneous | 1,641.98 |
Bevacizumab | Monoclonal antibody | VEGF-A | Intravenous | ~149,000 |
Sunitinib | Small molecule inhibitor | VEGFR/PDGFR | Oral | 532.57 |
Aflibercept | Fusion protein | VEGF-A/B, PlGF | Intravenous | ~115,000 |
The development of Elpamotide exemplifies the evolution of peptide-based therapeutics in oncology, combining rational design principles with sophisticated biological targeting. As research advances, its unique mechanisms continue to inform next-generation therapeutic strategies targeting tumor microenvironments.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7